(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole
Description
(E)-1-Benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a benzyl group at the N1 position and a vinyl-linked furan substituent at the C2 position. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties . The (E)-configuration of the vinyl group ensures planarity, facilitating π-π interactions with biological targets, while the furan moiety contributes to electronic effects and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-7-16(8-3-1)15-22-19-11-5-4-10-18(19)21-20(22)13-12-17-9-6-14-23-17/h1-14H,15H2/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVFJBXWLAXQNP-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Vinylation with Furan-2-yl Group: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with furan-2-yl vinyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Nitro or halogen-substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole. The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA replication, which could lead to its use as a novel antibiotic .
| Compound | MIC (μg/mL) | Target Organism | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MRSA, E. coli | Membrane damage, DNA replication inhibition |
Material Science Applications
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in developing new materials for electronic displays.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a series of benzimidazole derivatives exhibited significant antibacterial activity. The compound this compound was evaluated alongside others, showing superior efficacy against MRSA with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like norfloxacin .
Case Study 2: Photophysical Characterization
Research on the photophysical properties of various benzimidazole derivatives indicated that those containing furan groups displayed enhanced luminescence properties. This characteristic was attributed to the electron-donating nature of the furan ring, which stabilizes excited states and could lead to improved performance in OLED applications .
Mechanism of Action
The mechanism of action of (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
DNA Binding: The compound intercalates into the DNA helix, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, by binding to their active sites and preventing their catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the C2 Position
Furan vs. Thiophene Substitutions
Compound 3o (2-(Furan-2-yl)-1H-benzo[d]imidazole) :
- Compound 3p (2-(Thiophen-2-yl)-1H-benzo[d]imidazole): Physical Properties: Higher melting point (344–346°C) due to sulfur’s polarizability and stronger intermolecular forces. Activity: Enhanced antiparasitic activity against Trypanosoma brucei rhodesiense compared to furan analogs .
Thiophene analogs like 3p offer higher thermal stability but may exhibit different pharmacokinetics due to sulfur’s metabolic susceptibility .
Nitro-Substituted Vinyl-Furan Derivatives
- (E)-2-(2-(Furan-2-yl)vinyl)-6-nitro-1H-benzo[d]imidazole (5m): Physical Properties: Melting point 240°C; IR absorption at 1340–1520 cm⁻¹ (NO₂ stretch). Activity: Potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 1.6 µg/mL) due to nitro group’s electron-withdrawing effects .
Comparison: The nitro group in 5m increases electrophilicity, enhancing interactions with bacterial enzymes.
Substituent Variations at the N1 Position
Benzyl vs. Alkyl/Adamantyl Groups
(E)-1-Benzyl-2-((3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-benzo[d]imidazole (8) :
2-(Adamantan-1-ylthio)-1-benzyl-1H-benzo[d]imidazole (14) :
Comparison : The target compound’s benzyl group balances lipophilicity and aromatic interactions, whereas adamantyl derivatives like 14 offer superior membrane permeability but higher molecular weight (~305 g/mol vs. ~330 g/mol for the target compound) .
Hybrid Derivatives with Additional Functional Groups
- Schiff Base–Benzimidazole Hybrids (e.g., Compound 3a) :
Comparison : The target compound’s simpler structure may limit multitarget engagement but reduces synthetic complexity. Hybrids like 3a demonstrate the trade-off between activity and molecular complexity .
Key Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~300 (estimated) | Not reported | Moderate in DMSO | Vinyl-furan, benzyl |
| 3o (2-(Furan-2-yl)-1H-benzimidazole) | 185 | 285–287 | Low in water | Furan |
| 5m (Nitro-vinyl-furan derivative) | 256.07 | 240 | Low in polar solvents | Nitro, vinyl-furan |
| Compound 14 (Adamantyl-thio derivative) | 330 | >250 | High in lipids | Adamantyl, thioether |
Biological Activity
(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is an organic compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzimidazole core fused with a benzyl group and a furan-2-yl vinyl group. The synthesis typically involves:
- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
- Introduction of Benzyl Group : Nucleophilic substitution using benzyl chloride.
- Vinylation with Furan-2-yl Group : A Heck reaction coupling the benzimidazole derivative with furan-2-yl vinyl bromide in the presence of a palladium catalyst.
This synthetic pathway highlights the compound's unique structural features that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents . For instance, compounds similar to this compound have shown significant potency against various cancer cell lines:
- Inhibition of Tubulin Polymerization : Compounds with similar structures inhibited tubulin polymerization by over 50% in fluorescence-based assays, indicating potential as antitumor agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 14 | A549 | 1.68 |
| Compound 15 | HUVECs | 3.21 |
| Nocodazole (Standard) | A549 | 1.99 |
These findings suggest that this compound may exhibit similar or enhanced anticancer properties.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antibacterial activity . In vitro studies demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
While these values indicate moderate antibacterial activity, they are significantly lower than standard antibiotics like ceftriaxone .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes/Receptors : The furan and benzimidazole moieties can engage in hydrogen bonding and π-π interactions, potentially modulating enzyme activities or receptor binding affinities.
- Cell Cycle Arrest : Similar compounds have been shown to cause accumulation of cancer cells in the G2/M phase of the cell cycle, indicating a mechanism that disrupts normal cell division .
Case Studies
In a notable case study, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer properties against multiple cell lines, including A549 and MCF-7. The study found that substituents on the phenyl ring significantly influenced potency, with electron-donating groups enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
